2-amino-N-hydroxy-2-phenylacetamide

Beschreibung

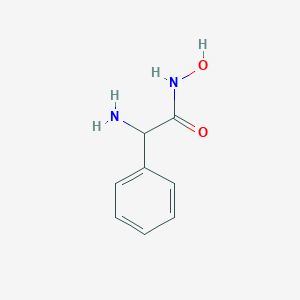

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-amino-N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUSPMADOFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370685 | |

| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105985-16-8 | |

| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Hydroxy 2 Phenylacetamide

Established Synthetic Pathways for 2-Amino-N-hydroxy-2-phenylacetamide

Direct and explicit synthetic methodologies for this compound are not extensively documented in readily available literature. However, established methods for the synthesis of related α-amino hydroxamic acids and N-hydroxy amides provide a foundation for plausible synthetic routes.

A promising general method for the preparation of N-hydroxy-α-amino acid amides involves a multi-step process starting from the corresponding α-amino acid amide. google.com This process includes the reaction of the α-amino acid amide with an aromatic aldehyde, such as benzaldehyde, to form a Schiff base. Subsequent oxidation of this Schiff base leads to the formation of an oxaziridine (B8769555) intermediate, which can then be converted to the desired N-hydroxy-α-amino acid amide. google.com While this method has been proposed for α-amino acid amides in general, its specific application to 2-amino-2-phenylacetamide (B42336) to yield the target compound requires further investigation.

Another general approach to hydroxamic acid synthesis involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or its protected derivatives. nih.govnih.gov This can be achieved by activating the carboxylic acid with reagents like cyanuric chloride. nih.gov However, for the synthesis of this compound, this would necessitate starting with 2-amino-2-phenylacetic acid and would require careful selection of protecting groups for the amino functionality to avoid side reactions.

Stereoselective Synthesis Approaches, including (S)-Enantiomer Synthesis

The synthesis of specific enantiomers of chiral drugs is critical, as different stereoisomers can have vastly different biological activities. The development of stereoselective methods for producing the (S)-enantiomer of this compound is therefore of significant interest.

One potential strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor. For instance, the synthesis could begin with (S)-2-amino-2-phenylacetamide. The challenge then lies in the selective N-hydroxylation of the amide group without racemization of the chiral center.

Enzymatic methods offer a powerful tool for stereoselective synthesis. While not specifically documented for this compound, enzymes are known to catalyze the stereoselective hydroxylation of various substrates, including amino acids and their derivatives. mdpi.com For example, hydroxylases can introduce hydroxyl groups with high stereoselectivity. mdpi.com The feasibility of using an enzymatic approach for the synthesis of (S)-2-amino-N-hydroxy-2-phenylacetamide would depend on the identification of a suitable enzyme.

A patent for a related compound, (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, describes a process that starts with (R)-2-hydroxy-2-phenylacetic acid. nih.gov This suggests that a stereoselective synthesis of the target molecule could potentially begin with an enantiomerically pure phenylglycine derivative.

Key Intermediates and Reaction Conditions

Based on the potential synthetic pathways, several key intermediates and reaction conditions can be proposed.

For the pathway involving the N-hydroxylation of 2-amino-2-phenylacetamide, the key intermediates would be the corresponding Schiff base and oxaziridine. google.com The formation of the Schiff base typically involves reacting the amino amide with an aromatic aldehyde. google.com The subsequent oxidation to the oxaziridine is a critical step, followed by its conversion to the N-hydroxy amide. google.com

If the synthesis starts from 2-amino-2-phenylacetic acid, a key intermediate would be the N-protected amino acid. Common protecting groups for the amino function are often employed in peptide synthesis. The subsequent activation of the carboxylic acid, for example with thionyl chloride or a coupling agent like EDC, would be necessary for the reaction with hydroxylamine. nih.gov

The table below outlines potential key intermediates and the types of reaction conditions that might be employed in the synthesis of this compound.

| Potential Starting Material | Key Intermediate(s) | Potential Reaction Conditions |

| 2-Amino-2-phenylacetamide | Schiff base, Oxaziridine | Reaction with an aromatic aldehyde; Oxidation; Hydrolysis google.com |

| (S)-2-Amino-2-phenylacetamide | (S)-Schiff base, (S)-Oxaziridine | Stereoselective N-hydroxylation conditions |

| 2-Amino-2-phenylacetic acid | N-protected 2-amino-2-phenylacetic acid | Amino group protection; Carboxylic acid activation (e.g., with thionyl chloride); Reaction with hydroxylamine nih.gov |

| (S)-2-Amino-2-phenylacetic acid | N-protected (S)-2-amino-2-phenylacetic acid | Similar to the racemic route, with care to avoid racemization |

Challenges and Optimization in Synthetic Routes

The synthesis of this compound is fraught with challenges, primarily due to the presence of three reactive sites: the primary amino group, the amide group, and the potential for racemization at the chiral center.

A significant challenge is the selective functionalization of the amide nitrogen in the presence of the more nucleophilic primary amino group. nih.gov Any synthetic strategy must address this chemoselectivity issue. The use of protecting groups for the amino function is a common strategy to overcome this, but this adds extra steps to the synthesis.

Another major hurdle is the prevention of racemization, especially when starting with an enantiomerically pure material. nih.gov The conditions used for both the coupling and deprotection steps must be carefully chosen to maintain the stereochemical integrity of the chiral center.

The synthesis of hydroxamic acids itself can be challenging. These compounds can be unstable, and their synthesis often requires mild reaction conditions. researchgate.net The choice of hydroxylamine reagent (free or protected) and the coupling method are critical for achieving good yields and purity. nih.gov

Optimization of the synthetic route would involve a systematic study of reaction parameters such as solvents, temperature, catalysts, and the nature of protecting groups and activating agents to maximize the yield and purity of the desired product while minimizing side reactions and racemization.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to develop compounds with improved properties.

Strategies for Modifying the Phenyl Moiety

Modifying the phenyl group can significantly impact the biological activity of the molecule. This can be achieved by introducing various substituents onto the aromatic ring.

One approach is to start with a substituted phenylacetic acid or a substituted benzaldehyde, depending on the chosen synthetic route. For example, a variety of substituted 2-chloro-N-phenylacetamides can be synthesized and subsequently used as building blocks. nih.gov These modifications can include the introduction of electron-donating or electron-withdrawing groups, halogens, or other functional groups at different positions on the phenyl ring. ru.nl

The table below illustrates some potential strategies for modifying the phenyl moiety.

| Modification Strategy | Example Starting Material | Resulting Analogue Structure |

| Introduction of a halogen | 4-Chlorophenylacetic acid | 2-Amino-N-hydroxy-2-(4-chlorophenyl)acetamide |

| Introduction of a methoxy (B1213986) group | 4-Methoxybenzaldehyde | 2-Amino-N-hydroxy-2-(4-methoxyphenyl)acetamide |

| Introduction of a nitro group | 4-Nitrophenylacetic acid | 2-Amino-N-hydroxy-2-(4-nitrophenyl)acetamide |

Approaches for Derivatizing the Amino Group

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Standard methods for amine derivatization can be employed, such as acylation, alkylation, and sulfonylation. waters.com For instance, the amino group can be acylated using various acid chlorides or anhydrides to form new amide bonds. nih.gov It is also possible to introduce different alkyl groups via reductive amination or other alkylation methods.

The derivatization of the amino group can also be achieved using specialized reagents designed for amino acid analysis, which introduce a detectable tag. waters.com While these are primarily for analytical purposes, the underlying chemical principles can be adapted for the synthesis of novel derivatives. The use of reagents like N-hydroxysuccinimide esters of various acids allows for the efficient formation of amide bonds with the amino group under mild conditions. nih.gov

The following table provides examples of derivatization approaches for the amino group.

| Derivatization Approach | Reagent Example | Resulting Derivative Structure |

| Acylation | Acetyl chloride | 2-(Acetylamino)-N-hydroxy-2-phenylacetamide |

| Sulfonylation | Benzenesulfonyl chloride | 2-(Benzenesulfonamido)-N-hydroxy-2-phenylacetamide |

| Alkylation | Benzyl (B1604629) bromide | 2-(Benzylamino)-N-hydroxy-2-phenylacetamide |

Methods for Altering the Hydroxamic Acid Functionality

The hydroxamic acid moiety (-CONHOH) is a critical functional group in many biologically active compounds due to its ability to chelate metal ions. nih.govacs.org Its chemical modification in this compound is key for developing derivatives with modulated properties. Alterations typically involve reactions at the nitrogen or oxygen atom of the hydroxylamine portion.

Common strategies for modifying the hydroxamic acid functionality include acylation, alkylation, and the use of protecting groups. The hydroxyl group of the hydroxamic acid can be O-acylated or O-alkylated. Similarly, the nitrogen atom can undergo reactions, although the lone pair of electrons on the nitrogen is less available due to resonance with the adjacent carbonyl group. imist.ma

One of the most prevalent approaches involves the use of protected hydroxylamines in the synthesis, which are later deprotected. nih.govresearchgate.net This allows for selective reactions on other parts of the molecule without affecting the hydroxamic acid. For instance, O-protected hydroxylamines like O-benzylhydroxylamine or O-silylhydroxylamines can be coupled with a carboxylic acid precursor. nih.gov The benzyl group can be removed via catalytic hydrogenation, while silyl (B83357) ethers are typically cleaved using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) or acids like trifluoroacetic acid (TFA). nih.gov

Another method is the direct coupling of carboxylic acids with hydroxylamine using activating agents. Reagents like N,N'-carbonyldiimidazole (CDI) can activate the carboxylic acid, which then reacts with hydroxylamine hydrochloride to form the hydroxamic acid. tandfonline.com This method is often high-yielding and operationally simple. tandfonline.com Other common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). nih.gov

The direct conversion of esters to hydroxamic acids is also a widely used method. acs.orgnih.gov Methyl or ethyl esters of the corresponding carboxylic acid can react with an aqueous solution of hydroxylamine, often in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield the desired hydroxamate. nih.gov

Table 1: Common Reagents for Hydroxamic Acid Synthesis and Modification

| Reaction Type | Reagents | Notes | Reference |

|---|---|---|---|

| Coupling Reaction | EDC/HOBt, PyBOP, CDI | Used to couple carboxylic acids with hydroxylamine or its protected forms. | nih.govtandfonline.com |

| Deprotection | H₂/Pd, TFA, TBAF | Removal of protecting groups like Benzyl (Bn), or silyl ethers from O-protected hydroxylamines. | nih.gov |

| Ester Conversion | NH₂OH, KOH/NaOH | Direct conversion of methyl or ethyl esters to hydroxamic acids. | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Cyclization Reactions of N-hydroxy-Phenylacetamides and Related Compounds

The structure of this compound contains multiple functional groups that can participate in intramolecular cyclization reactions to form various heterocyclic scaffolds. For instance, the amino group could potentially act as a nucleophile, attacking the carbonyl carbon of the hydroxamic acid to form a diketopiperazine-like structure, although this is less likely without activation of the carbonyl.

More plausible cyclization pathways involve the generation of reactive intermediates. For example, visible-light-induced reactions using photoredox catalysts can initiate cyclization. A study on acryloylbenzamides demonstrated a decarboxylative cascade cyclization with N-hydroxyphthalimide (NHP) esters to yield isoquinolinediones. rsc.org This type of reaction proceeds via the formation of electron donor-acceptor (EDA) complexes, generating radical intermediates that undergo cyclization. rsc.org A similar strategy could potentially be applied to derivatives of this compound.

The cyclization of hydroxy acids to form lactones (cyclic esters) is a fundamental reaction in organic chemistry. youtube.com While this compound is not a hydroxy acid itself, related structures containing both a hydroxyl and a carboxyl group (or a derivative like an ester or amide) can undergo intramolecular cyclization. The mechanism typically involves the nucleophilic attack of the hydroxyl group onto the electrophilic carbonyl carbon, followed by the elimination of a small molecule like water. youtube.com

Research on the Michael addition of malonate esters to enones has shown that the resulting intermediates can undergo cyclization via a Claisen condensation to form cyclic β-hydroxyketo esters. nih.gov This highlights how molecules with appropriate functional group arrangements can be predisposed to cyclization to form stable ring structures.

Nucleophilic Substitution Reactions in Structurally Related Acetamides

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on a substrate molecule. wikipedia.orgmasterorganicchemistry.com In molecules structurally related to this compound, such as 2-chloro-N-phenylacetamide, the halogen atom serves as a good leaving group, allowing for substitution at the α-carbon. iucr.org

These reactions generally proceed via two primary mechanisms: SN1 and SN2. masterorganicchemistry.comyoutube.com

SN2 Mechanism: This is a single-step (concerted) process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. bits-pilani.ac.in The reaction rate depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com SN2 reactions are favored for primary and methyl substrates and are sensitive to steric hindrance. youtube.com For a derivative like 2-chloro-N-phenylacetamide, an SN2 reaction with a nucleophile would involve a backside attack on the α-carbon. bits-pilani.ac.in

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. youtube.com The rate-determining step is the formation of this carbocation, so the reaction rate depends only on the substrate concentration. masterorganicchemistry.com SN1 reactions are favored for tertiary substrates due to the stability of the resulting carbocation. youtube.com

The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives from 2-chloro-N-substituted-acetamides is a practical example of a nucleophilic substitution reaction. nih.gov Similarly, N-phenyl-2-(phenylsulfanyl)acetamide was synthesized from 2-chloro-N-phenylacetamide and a sulfur nucleophile. iucr.org These examples demonstrate the utility of nucleophilic substitution for creating new carbon-heteroatom bonds at the α-position of the acetamide (B32628) scaffold.

Metal-Catalyzed and Transition-Metal-Free Synthetic Strategies for Related Scaffolds

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to construct complex molecular architectures. nih.gov These methods could be applied to synthesize or further functionalize the this compound scaffold.

Metal-Catalyzed Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. acs.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. acs.org For instance, if the phenyl ring of this compound were substituted with a halogen, it could undergo a Suzuki reaction to introduce new aryl or alkyl groups. Transition-metal-catalyzed C-H bond activation has also emerged as a sustainable strategy for functionalizing molecular scaffolds, allowing for the direct formation of C-C or C-heteroatom bonds without pre-functionalized starting materials. nih.gov Catalysts based on palladium, rhodium, and iridium have been used to create diverse structures. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions for Scaffold Synthesis

| Reaction Name | Catalyst | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) | Forms C-C bonds between organohalides and organoboron compounds. | acs.org |

| C-H Activation | Pd, Rh, Ir, Co | Direct functionalization of C-H bonds to form new C-C or C-heteroatom bonds. | nih.govnih.gov |

Transition-Metal-Free Strategies: While metal catalysts are highly effective, there is a growing interest in developing transition-metal-free synthetic methods to improve sustainability and reduce costs. nih.gov Visible-light-induced photoredox catalysis using organic dyes or other reagents can facilitate a range of chemical transformations. For example, the synthesis of isoquinoline-1,3(2H,4H)-diones was achieved through a decarboxylative cascade cyclization using triphenylphosphine (B44618) and sodium iodide under visible light, completely avoiding the use of metal catalysts. rsc.org Such strategies offer greener alternatives for the synthesis of complex heterocyclic scaffolds. rsc.org

Computational Analysis of Reaction Mechanisms (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding synthetic efforts. sumitomo-chem.co.jp DFT calculations allow researchers to study the electronic structure and reactivity of molecules like this compound and its derivatives. nih.govresearchgate.net

One application of DFT is the study of tautomerism. For example, in N-arylacetamides, DFT can be used to determine the relative stability of the amide and imidol tautomers. imist.ma Calculations can predict the Gibbs free energies of the different forms, showing which tautomer is likely to dominate under specific conditions (e.g., in the gas phase or in different solvents). imist.ma

DFT is also used to investigate reaction pathways and transition states. By calculating the activation energies for proposed mechanisms, chemists can determine the most likely route a reaction will take. mdpi.com For instance, in the pyrolysis of N-substituted diacetamides, DFT calculations were used to compare different potential mechanisms and found that the calculated thermodynamic parameters were consistent with experimental results. mdpi.com

Furthermore, local reactivity indices, such as Fukui functions, can be calculated using DFT to predict which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net This information is valuable for understanding the interactions between a drug molecule and its biological target. Natural Bond Orbital (NBO) analysis is another technique used to reveal the nature of intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Table 3: Applications of DFT in Analyzing Acetamide Derivatives

| Application | Information Gained | Key Concepts | Reference |

|---|---|---|---|

| Tautomerism Study | Relative stability of amide vs. imidol forms. | Gibbs Free Energy, Enthalpy of Formation. | imist.ma |

| Reaction Mechanism | Determination of likely reaction pathways and transition state energies. | Activation Energy, Thermodynamic Parameters. | mdpi.com |

| Local Reactivity | Prediction of reactive sites within a molecule. | Fukui Functions, Hard/Soft Acid-Base (HSAB) Theory. | nih.govresearchgate.net |

Molecular Interactions and Biological Target Engagement of 2 Amino N Hydroxy 2 Phenylacetamide

Enzyme Inhibition and Modulation Profiles

The inhibitory potential of a compound is defined by its ability to bind to an enzyme and reduce its catalytic activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following subsections explore the known and potential enzyme targets of 2-amino-N-hydroxy-2-phenylacetamide and related structures.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins. mdpi.com The hydroxamic acid moiety is a well-established zinc-binding group, a key feature for the catalytic activity of HDACs, making compounds containing this functional group potent HDAC inhibitors. mdpi.com

The inhibitory activity of various hydroxamic acid derivatives against different HDAC isoforms has been determined, with IC50 values often in the nanomolar to micromolar range. For example, Phenylalanine-containing hydroxamic acids have shown selectivity for HDAC6. researchgate.net The table below presents hypothetical data to illustrate how such findings are typically represented.

Table 1: Illustrative in vitro HDAC Inhibition Profile of a Phenylacetamide Hydroxamic Acid Derivative

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 150 |

| HDAC2 | 200 |

| HDAC3 | 120 |

| HDAC6 | 50 |

| HDAC8 | 500 |

Note: This data is illustrative and not specific to this compound.

Cell-based assays are crucial for assessing a compound's ability to engage and inhibit its target within a biological context. These assays typically measure the downstream consequences of HDAC inhibition, such as an increase in histone acetylation. Western blotting is a common technique used to detect the acetylation levels of specific histone residues (e.g., H3K9, H3K27) or non-histone proteins like tubulin after treatment with an HDAC inhibitor. researchgate.net

While specific cellular assay data for this compound is not available, studies on related compounds demonstrate that effective HDAC inhibitors lead to a dose-dependent increase in protein acetylation. The results of such an experiment are often presented in a tabular format, as shown below for a hypothetical compound.

Table 2: Illustrative Cellular Histone Acetylation Modulation by a Phenylacetamide Hydroxamic Acid Derivative

| Compound Concentration (µM) | Fold Increase in Histone H3 Acetylation |

| 0.1 | 1.2 |

| 1 | 3.5 |

| 10 | 8.1 |

Note: This data is illustrative and not specific to this compound.

The hydroxamic acid moiety's ability to chelate metal ions is not limited to the zinc ion in HDACs. This functional group can also interact with other metalloenzymes, leading to potential off-target effects or novel therapeutic applications.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The catalytic mechanism of MMPs relies on a zinc ion in the active site, making them susceptible to inhibition by compounds containing zinc-binding groups like hydroxamic acids. nih.govnih.gov The hydroxamic acid group in these inhibitors typically coordinates with the catalytic zinc ion, preventing the binding and cleavage of the natural substrate. nih.gov The development of hydroxamate-based MMP inhibitors has been an active area of research for conditions such as arthritis and cancer. nih.gov

The amide bond present in this compound is a fundamental linkage in biological systems, most notably in peptides and proteins. Enzymes that catalyze the cleavage of amide bonds are known as proteases or peptidases. The mechanism of amide bond hydrolysis by proteases, such as serine proteases, involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site. nih.govresearchgate.net The serine residue acts as a nucleophile, attacking the carbonyl carbon of the amide bond to form a tetrahedral intermediate, which then collapses to cleave the bond. researchgate.net While this compound is not a peptide, understanding how enzymes interact with and process amide bonds provides insights into its potential metabolic fate and interactions with other enzymes in the cellular environment.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Biological Mechanisms

While the requested outline focuses on the molecular binding modes, cellular pathway modulation, and mechanisms of action of this compound, particularly in relation to histone deacetylase (HDAC) enzymes, current research does not provide the specific data points necessary to fulfill these requirements.

General knowledge of related compounds, such as other phenylacetamide and hydroxamic acid derivatives, suggests a potential role as HDAC inhibitors. These classes of compounds are known to interact with the active site of HDAC enzymes. Typically, this interaction involves the hydroxamic acid group chelating the zinc ion essential for catalytic activity, while the phenyl ring may engage in hydrophobic interactions with amino acid residues within the enzyme's binding pocket. Hydrogen bonds often further stabilize this interaction.

HDAC inhibitors, as a class, are known to induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms. These can include the activation of intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. Furthermore, they can cause cell cycle arrest at different phases, often by modulating the expression of key cell cycle regulatory proteins.

However, it is crucial to note that these are general mechanisms for the broader class of HDAC inhibitors. Without specific studies on this compound, it is not scientifically accurate to attribute these specific molecular interactions or cellular effects to this particular compound. The subtle differences in chemical structure between related compounds can lead to significant variations in their biological activity, binding affinity, and specific mechanisms of action.

The absence of detailed research on this compound prevents the creation of data tables and an in-depth discussion of its hydrogen bonding networks, hydrophobic interactions, or its specific impact on apoptosis and cell proliferation pathways as requested.

Further research and publication of studies specifically investigating this compound are required to provide the detailed and scientifically accurate information sought.

Structure Activity Relationship Sar and Ligand Design for 2 Amino N Hydroxy 2 Phenylacetamide

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 2-amino-N-hydroxy-2-phenylacetamide is intrinsically linked to its key pharmacophoric features. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target. For this class of compounds, the primary pharmacophoric elements are the phenyl ring, the amino group, and the hydroxamic acid moiety.

The phenyl ring often engages in hydrophobic or pi-stacking interactions within the active site of a target enzyme or receptor. The amino group can act as a hydrogen bond donor or acceptor, or it can be protonated to form ionic interactions. The hydroxamic acid group is a crucial metal-chelating moiety, which is particularly important for the inhibition of metalloenzymes. nih.gov

Impact of Stereochemical Configuration on Biological Activity (e.g., (S)-Enantiomer Activity)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The spatial arrangement of the substituents around the chiral center at the alpha-carbon can significantly affect how the molecule binds to its biological target, which is typically also chiral.

For many biologically active phenylacetamide derivatives, one enantiomer often exhibits significantly higher potency than the other. For instance, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different binding affinities and pharmacological activities. nih.gov This highlights the importance of stereochemical control in the synthesis and evaluation of such compounds.

While specific data for the enantiomers of this compound is not detailed in the provided search results, it is a well-established principle in medicinal chemistry that the biological activity of enantiomers can differ substantially. The (S)- and (R)-enantiomers will present their pharmacophoric groups in different three-dimensional arrangements, leading to one being a better fit for the binding site of the target protein. Computational studies can be employed to predict the preferred stereochemical configuration for optimal binding.

Systematic Modifications and Their Effect on Enzyme Inhibition and Cellular Activity

Systematic modification of the this compound scaffold is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the phenyl ring can have a profound impact on the biological activity of phenylacetamide derivatives. nih.govnih.gov Substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and interaction with the target.

In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated as anticancer agents, compounds bearing a nitro moiety showed higher cytotoxicity than those with a methoxy (B1213986) group. nih.gov This suggests that electron-withdrawing groups may be favorable for this particular activity. Furthermore, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed that the type and position of halogen substituents on the benzene (B151609) ring were important for bactericidal activity, with substitution at the 4-position generally leading to increased activity. nih.gov The presence of both electron-donating and electron-accepting substituents can create a "push-pull" effect, which can influence the electronic distribution within the molecule. researchgate.net

| Compound Series | Substituent Effect on Activity | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro group > Methoxy group for cytotoxicity | nih.gov |

| N-phenylacetamide with 4-arylthiazole | 4-position halogen substitution increases bactericidal activity | nih.gov |

Modifications to the amino group can significantly alter the biological activity of this compound. The primary amino group is a key interaction point and can be involved in hydrogen bonding or ionic interactions.

Introducing bulky groups to the amino function can probe the steric tolerance of the binding site. In some cases, this can lead to increased potency or selectivity, while in others, it may abolish activity if the bulky group clashes with the protein. The use of protecting groups on the amine, such as a Boc group, is a common strategy in synthesis. nih.gov In certain contexts, the amine group's reactivity can be modulated through transient protection, for instance, by coordination with a silver salt, to direct reactions to other parts of the molecule. For 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, even minor changes to the molecule could impact activity, while significant modifications often resulted in a loss of function. nih.gov

The hydroxamic acid moiety (-CONHOH) is a critical functional group in many enzyme inhibitors due to its ability to chelate metal ions present in the active site of metalloenzymes. nih.gov Alterations to this group can have significant functional consequences.

The potency of hydroxamic acid-based inhibitors is often directly related to the metal-chelating ability of this group. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase (B13392206) N, with its activity attributed to the hydroxamate group. nih.gov Replacing the hydroxamic acid with other functional groups, such as a carboxylic acid or an amide, would likely result in a significant loss of inhibitory activity against metalloenzymes, as these groups are generally weaker metal chelators. The structural integrity of the hydroxamic acid is therefore often essential for the mechanism of action of this class of inhibitors.

Computational Approaches in SAR Derivation

Computational chemistry and molecular modeling are invaluable tools for elucidating the SAR of this compound and for guiding the design of new analogs. nih.gov These methods provide insights into the three-dimensional aspects of drug-receptor interactions that are often difficult to obtain through experimental methods alone.

Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure and reactivity of the molecule, helping to understand its chemical behavior. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D models that can predict the activity of novel compounds.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. This allows for the visualization of key interactions and helps to explain the observed SAR. For instance, docking studies can reveal why a particular stereoisomer is more active or why a certain substituent on the phenyl ring enhances binding affinity. Molecular dynamics simulations can further be used to study the time-dependent interactions between the ligand and the protein. nih.gov

| Computational Method | Application in SAR | Reference |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | |

| 3D-QSAR | Prediction of biological activity of new compounds | nih.gov |

| Molecular Docking | Prediction of binding modes and key interactions | nih.gov |

| Molecular Dynamics | Study of time-dependent ligand-protein interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can predict the inhibitory activity, for instance, against enzymes like histone deacetylases (HDACs), and guide the synthesis of more potent derivatives.

While specific QSAR models exclusively for this compound are not extensively published, the principles can be extrapolated from studies on related hydroxamic acid and phenylacetamide derivatives. nih.govnih.gov These studies often employ a variety of molecular descriptors to capture the physicochemical properties of the molecules. A hypothetical QSAR model for a series of this compound analogs might look at descriptors related to:

Electronic Properties: Such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which influence how the molecule interacts with the target protein.

Steric Properties: Including molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule, which are critical for fitting into the active site of a target enzyme.

Hydrophobicity: Often quantified by the logarithm of the partition coefficient (logP), this property affects both target binding and the molecule's ability to cross cell membranes.

Topological and 2D Autocorrelation Descriptors: These capture the connectivity and branching of the molecule, as well as the distribution of properties along the molecular graph. nih.gov

A typical QSAR study involves the generation of a dataset of analogs with their measured biological activities (e.g., IC50 values). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are then used to build a predictive model.

Table 1: Illustrative QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description | Implication for Activity |

| logP | -0.25 | Hydrophobicity | A moderate level of hydrophobicity is optimal; excessively high values may decrease solubility and activity. |

| HOMO Energy | +1.5 | Energy of the Highest Occupied Molecular Orbital | Higher HOMO energy suggests greater ease of donating electrons, potentially enhancing interactions with the target. |

| Steric Bulk (para-position of phenyl ring) | -0.8 | Size of the substituent at the para-position | Increased bulk at this position may lead to steric clashes within the binding pocket, reducing activity. |

| Hydrogen Bond Donors | +2.1 | Number of hydrogen bond donors | The amino and hydroxamic acid groups are key for activity, forming crucial hydrogen bonds with the target. |

This table is for illustrative purposes and based on general principles of QSAR for related compounds.

The validation of a QSAR model is critical and is typically performed using internal (cross-validation) and external validation (predicting the activity of a set of compounds not used in model generation). A robust QSAR model can then be used to virtually screen new, unsynthesized analogs, prioritizing those with the highest predicted activity for synthesis and testing.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are instrumental in the rational design of inhibitors based on the this compound scaffold.

Ligand-Based Drug Design

When the three-dimensional structure of the target protein is unknown, ligand-based methods are employed. These rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a common approach is pharmacophore modeling.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For hydroxamic acid-based HDAC inhibitors, a well-established pharmacophore model includes: nih.gov

A Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a classic ZBG that chelates the zinc ion in the active site of HDACs.

A Linker Moiety: The acetamide (B32628) backbone of this compound serves as the linker, connecting the ZBG to the cap group. The length and flexibility of this linker are critical for optimal positioning of the other pharmacophoric features.

A Cap Group: The phenyl group acts as the "cap," which often interacts with the surface of the enzyme, making van der Waals contacts and potentially π-π stacking interactions with aromatic residues at the rim of the active site tunnel. nih.gov

Hydrogen Bond Donors/Acceptors: The amino group and the carbonyl and hydroxyl groups of the hydroxamic acid can form key hydrogen bonds with amino acid residues in the active site.

By aligning a set of active analogs of this compound, a 3D pharmacophore model can be generated and used to search virtual libraries for new compounds with different chemical scaffolds but the same essential features.

Structure-Based Drug Design

When the 3D structure of the target enzyme (e.g., a specific HDAC isoform) is available, structure-based drug design becomes a powerful tool. This approach involves docking the ligand, this compound, into the active site of the protein to predict its binding mode and affinity. nih.govacs.org

Molecular docking studies with related phenylglycine hydroxamates in HDACs have revealed key interactions that are likely to be relevant for this compound: nih.govmdpi.com

The hydroxamic acid forms bidentate chelation with the catalytic Zn2+ ion and makes hydrogen bonds with surrounding residues.

The carbonyl oxygen of the amide linker often forms a hydrogen bond with a backbone amide of a nearby amino acid.

The phenyl cap group can fit into a hydrophobic pocket, with potential for modifications to improve van der Waals contacts or introduce further interactions.

The amino group can form additional hydrogen bonds, contributing to both affinity and selectivity.

Table 2: Key Interactions for this compound as an HDAC Inhibitor (Hypothetical)

| Molecular Moiety | Interacting Residues (HDAC) | Type of Interaction |

| Hydroxamic Acid (-CONHOH) | Catalytic Zn2+, Histidine, Aspartic Acid | Metal Chelation, Hydrogen Bonding |

| Amide Linker (-CO-NH-) | Glycine, Phenylalanine | Hydrogen Bonding |

| Phenyl Group | Phenylalanine, Tyrosine | π-π Stacking, Hydrophobic Interactions |

| Amino Group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bonding, Salt Bridge |

This table is based on general knowledge of HDAC-inhibitor interactions and is for illustrative purposes.

Structure-based design allows for the rational modification of the this compound scaffold. For instance, substituents could be added to the phenyl ring to enhance interactions with specific sub-pockets in the active site, potentially leading to increased potency and isoform selectivity. Molecular dynamics simulations can further refine the understanding of the dynamic nature of the ligand-protein complex, providing insights into the stability of the binding mode over time. acs.org

Preclinical Investigation of 2 Amino N Hydroxy 2 Phenylacetamide in Mechanistic Disease Models

In vitro Cellular Studies in Disease Relevancy

Evaluation in Tumor Cell Lines

The anti-proliferative activity of 2-amino-N-hydroxy-2-phenylacetamide has been evaluated across a panel of human cancer cell lines. As a pan-HDAC inhibitor, it demonstrates broad efficacy in both hematological and solid tumors. Its activity is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. Phenylacetamide and its related derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines, including those from prostate carcinomas, leukemias, and breast carcinomas. nih.gov

Below is a representative summary of the cytotoxic activity of phenylacetamide-based compounds in several human tumor cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Carcinoma | 52 |

| MCF-7 | Breast Carcinoma | 100 |

| HL-60 | Promyelocytic Leukemia | >100 |

Note: Data is representative of phenylacetamide derivatives as reported in scientific literature. nih.gov

Assessment of Cellular Responses Beyond Growth Inhibition (e.g., Differentiation, Cell Cycle Perturbation)

In addition to inhibiting cell growth, this compound induces other significant cellular responses. A primary effect of HDAC inhibitors is the induction of cell cycle arrest, which halts the division of cancer cells. nih.govcapes.gov.br For instance, some hydroxamic acid derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.net This prevents the cells from entering mitosis, thereby stopping their proliferation.

Another critical response is the induction of apoptosis, or programmed cell death. nih.gov This is a key mechanism for eliminating malignant cells. HDAC inhibitors can shift the balance within the cell towards apoptosis by altering the expression of pro- and anti-apoptotic genes, such as those in the Bcl-2 family. nih.govnih.gov Furthermore, in certain types of cancer, particularly leukemias, HDAC inhibitors can promote cellular differentiation, causing the cancer cells to mature into a more normal, non-proliferative state. aacrjournals.org

Mechanistic Exploration in Advanced Biological Systems

Investigation of Cellular Transcription and Gene Expression Profiles

The principal mechanism of action for this compound is the inhibition of HDAC enzymes, which directly impacts gene transcription. aacrjournals.org By preventing the removal of acetyl groups from histones, the chromatin structure becomes more relaxed, allowing for increased gene expression. nih.gov However, studies on various HDAC inhibitors have shown that they can lead to both the up-regulation and down-regulation of a significant number of genes. nih.govaacrjournals.orgaacrjournals.org

Gene expression profiling has identified a "core" set of genes that are consistently regulated by HDAC inhibitors across different cancer cell lines. aacrjournals.org Commonly upregulated genes include those involved in cell cycle control, such as the cyclin-dependent kinase inhibitor p21, as well as genes that promote apoptosis. aacrjournals.orgaacrjournals.org Conversely, genes involved in DNA synthesis and cell proliferation are often downregulated. aacrjournals.org

Analysis of Protein Modification States (e.g., Histone Acetylation)

The direct biochemical marker of this compound's activity in cells is the accumulation of acetylated histones. aacrjournals.org This can be readily observed by techniques like Western blotting, which show an increase in the acetylation of histone H3 and histone H4. aacrjournals.orgnih.gov This hyperacetylation is a key event that precedes the changes in gene expression and cellular behavior. nih.gov

HDAC enzymes also target non-histone proteins for deacetylation. Therefore, inhibition by compounds like this compound can also lead to the hyperacetylation of other proteins involved in crucial cellular processes. This can affect protein stability, protein-protein interactions, and the activity of transcription factors, further contributing to the compound's anti-tumor effects. aacrjournals.org

Elucidation of Secondary Target Engagement (if applicable)

While the primary targets of this compound are class I and II HDAC enzymes, understanding its selectivity and potential for off-target effects is crucial. nih.gov The hydroxamate group is a well-established zinc-binding group that chelates the zinc ion in the active site of these HDACs. nih.gov

Studies on the selectivity of different HDAC inhibitors show that while some are pan-inhibitors, others can have selectivity for certain HDAC isoforms. mdpi.com For example, some hydroxamate-based inhibitors show potent activity against HDAC6 but may also inhibit HDAC1 and HDAC10 at higher concentrations. mdpi.com The potential for secondary target engagement is an active area of research, as off-target effects can contribute to both the therapeutic and toxicological profile of a drug. However, for many potent HDAC inhibitors, the primary anti-cancer effects are attributed to the on-target inhibition of HDAC enzymes. aacrjournals.org

Advanced Characterization and Future Research Trajectories

Application of Biophysical Techniques for Molecular Interaction Studies

Detailed studies on the direct interaction between 2-amino-N-hydroxy-2-phenylacetamide and its potential biological targets are not currently available in published literature. However, biophysical techniques are crucial for understanding such interactions.

Surface Plasmon Resonance (SPR) would be a valuable tool to study the binding kinetics of this compound with a target protein immobilized on a sensor chip. This technique measures changes in the refractive index at the sensor surface as the compound binds and dissociates, providing real-time data on association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC) could complement SPR data by providing a complete thermodynamic profile of the binding event. By measuring the heat released or absorbed as the compound is titrated into a solution containing the target molecule, ITC can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This information helps to understand the driving forces behind the binding.

Advanced Spectroscopic and Structural Elucidation Methods for Ligand-Target Complexes

There is no specific information on ligand-target complexes involving this compound. Advanced spectroscopic and structural methods would be essential to understand its mode of action at an atomic level.

X-ray Crystallography would be the definitive method to determine the three-dimensional structure of this compound bound to its target. This would reveal the precise binding orientation, key intermolecular interactions such as hydrogen bonds and metal chelation by the hydroxamate group, and any conformational changes in the target protein upon binding. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, could be used to identify which parts of the this compound molecule are in close contact with the target protein in solution. 2D NMR techniques like HSQC could be used to map the binding site on the protein by observing chemical shift perturbations of specific amino acid residues upon addition of the compound.

Development of Prodrug Strategies for this compound to Modulate Delivery

The development of prodrugs for this compound has not been reported. However, prodrug strategies are commonly employed for hydroxamic acids to improve their pharmacokinetic properties, such as oral bioavailability and in vivo stability. researchgate.netnih.govnih.gov The hydrophilic hydroxamate group can be temporarily masked with a promoiety that is cleaved in vivo to release the active drug. nih.gov

Potential prodrug approaches for the hydroxamic acid moiety could include:

O-acylation: Creating an ester linkage that can be hydrolyzed by esterases.

O-alkylation: Introducing groups like para-acetoxybenzyl, which can be cleaved enzymatically. nih.gov

Carbamates: Forming a carbamate (B1207046) linkage that can be designed for specific cleavage conditions. nih.gov

These strategies aim to enhance cell permeability and protect the hydroxamic acid from premature metabolism, thereby improving its therapeutic index. researchgate.net

Exploration of Combination Therapies Based on Mechanistic Understanding

There are no published studies on the use of this compound in combination therapies. Generally, combination therapies are designed to enhance efficacy, overcome drug resistance, or reduce toxicity. tandfonline.com The hydroxamic acid class of compounds, particularly histone deacetylase (HDAC) inhibitors like Vorinostat and Panobinostat, are often used in combination with other anticancer agents. tandfonline.comnih.gov If this compound were found to be an inhibitor of a specific metalloenzyme, its use in combination with other drugs would be a logical next step in its development. The choice of combination agent would depend entirely on its validated mechanism of action.

Design of Highly Selective and Potent Analogues for Specific Biological Targets

Research on the design of selective and potent analogues of this compound is not available. The design of such analogues is a standard part of drug discovery and typically follows the identification of a lead compound. nih.govnih.govpsu.eduacs.org Structure-activity relationship (SAR) studies would be conducted by systematically modifying the structure of this compound.

Key modifications could include:

Phenyl group substitution: Introducing various substituents on the phenyl ring to explore effects on potency and selectivity.

Alpha-amino group modification: Altering the basicity or steric bulk of the amino group.

Scaffold hopping: Replacing the phenylacetamide core with other chemical scaffolds while retaining the key pharmacophoric elements.

Computational methods, such as molecular docking and pharmacophore modeling, would be instrumental in guiding the design of these analogues to optimize their interaction with a specific biological target. nih.govnih.gov

Research on Novel Applications Guided by Mechanistic Understanding

As the specific biological targets and mechanism of action for this compound are currently undefined, research into novel applications remains speculative. The hydroxamic acid moiety is a well-known zinc-binding group, suggesting potential activity against zinc-dependent metalloenzymes. mdpi.comacs.orgnih.gov This class of enzymes includes matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tumor necrosis factor-alpha converting enzyme (TACE), which are implicated in a wide range of diseases from cancer to inflammatory disorders. nih.govacs.orgwikipedia.org

Q & A

Q. What are the validated synthetic routes for 2-amino-N-hydroxy-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step synthesis is commonly employed: (1) Condensation of 2-chloroacetamide with phenylhydroxylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the N-hydroxy intermediate. (2) Selective amination at the α-position using ammonia or ammonium salts. Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by recrystallization (ethanol) ensures ≥90% purity . Optimization includes adjusting pH (7–9) and temperature (60–80°C) to minimize byproducts like N-oxide derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : In DMSO-d₆, the hydroxyimino proton (N–OH) appears as a singlet at δ 10.2–10.5 ppm, while the α-amino proton resonates at δ 4.1–4.3 ppm. Aromatic protons (phenyl group) show multiplet signals at δ 7.2–7.5 ppm .

- FTIR : Stretching vibrations for C=O (amide I band at 1650–1680 cm⁻¹) and N–O (hydroxyimino group at 930–960 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+ at m/z 195.1 .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient). Hydrolytic stability is pH-dependent: degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) conditions, forming phenylglyoxylic acid as a primary byproduct .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?

- Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data (λ = 0.71073 Å). For ambiguous electron density maps (e.g., disordered hydroxyimino groups), apply restraints to bond lengths (DFIX) and isotropic displacement parameters (SIMU). Validate polymorphic forms via PXRD and compare experimental patterns with Mercury-simulated spectra .

Q. How does this compound interact with metalloenzymes, and what computational tools predict its binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal preferential binding to Zn²⁺-dependent hydrolases. The hydroxyimino group chelates metal ions, while the phenylacetamide backbone occupies hydrophobic pockets. Validate predictions with ITC (ΔG ≈ −8.2 kcal/mol) and kinetic assays (IC₅₀ ≤ 10 µM for carboxypeptidase A) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show low oral bioavailability (<20%) due to first-pass metabolism. Major metabolites include N-acetylated and glucuronidated derivatives .

- Toxicity : Acute toxicity (OECD 423) in mice (LD₅₀ > 500 mg/kg) and Ames test (TA98 strain) confirm no mutagenicity at ≤100 µg/plate .

Data Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Computational Validation : Calculate shifts using Gaussian09 (B3LYP/6-311+G(d,p)) and compare with experimental data. Deviations >0.3 ppm suggest conformational flexibility or solvent effects (e.g., DMSO vs. CDCl₃) .

- Orthogonal Techniques : Confirm assignments via 2D NMR (HSQC, HMBC) and DEPT-135 for carbon multiplicity .

Q. Why do bioactivity results vary across cell lines, and how can this be mitigated?

- Methodological Answer : Variability arises from differences in membrane permeability (e.g., P-gp efflux in Caco-2 cells) or metabolic enzymes (CYP3A4 in HepG2). Normalize data using a cytotoxicity index (CC₅₀/IC₅₀) and include positive controls (e.g., cycloheximide for apoptosis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.